molecular formula C24H21N3O3S B11981059 N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B11981059
M. Wt: 431.5 g/mol
InChI Key: CTVXPZQDKZOYBL-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H21N3O3S/c1-16-10-12-18(13-11-16)27-23(29)20-8-3-4-9-21(20)26-24(27)31-15-22(28)25-17-6-5-7-19(14-17)30-2/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

CTVXPZQDKZOYBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The quinazolinone intermediate is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.

    Attachment of the Methoxyphenyl Group: The final step involves the acylation of the sulfanyl-quinazolinone intermediate with a methoxyphenyl acetic acid derivative under suitable conditions, such as the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity, while the methoxyphenyl group can enhance its binding affinity and specificity. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Chemical Structure and Properties :

  • Molecular Formula : C25H22N4O3S
  • Molecular Weight : 458.536 g/mol
  • CAS Number : 477332-83-5
  • Synonyms: N-[4-(Acetylamino)phenyl]-2-[[3,4-dihydro-3-(4-methylphenyl)-4-oxo-2-quinazolinyl]thio]acetamide (IUPAC name) .

Synthesis :
The compound is synthesized via S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one with methyl chloroacetate under microwave-assisted green chemistry conditions, achieving a 59% yield . Key spectral data include:

  • ¹H NMR : Peaks at 3.69 ppm (ester –OCH3), 3.79 ppm (3-OCH3 phenyl), 4.01 ppm (methylene group), and aromatic protons at 7.04–8.08 ppm .
  • ¹³C NMR : Peaks at 34.17 ppm (methylene), 52.34 ppm (ester –OCH3), and 55.50 ppm (3-OCH3 phenyl) .

Comparison with Similar Compounds

Structural Modifications and Key Analogs

The target compound belongs to a class of quinazolinone derivatives with acetamide-linked sulfanyl groups. Below is a comparison with structurally related compounds:

Compound Substituents Molecular Weight Yield (%) Reported Activity Key References
Target Compound 3-methoxyphenyl, 4-methylphenyl 458.54 59 Not explicitly reported (inferred kinase/antimicrobial potential)
AJ5d () 4-fluorophenyl, 2-chlorophenyl Not reported 61 Not reported
Compound 20 () 4-methoxybenzyl, benzo[d]thiazol-2-yl Not reported Not reported CK1-specific inhibitor
VUF10474 () Ethoxyphenyl, pyrido[2,3-d]pyrimidinyl Not reported Not reported CXCR3 non-competitive antagonist
N-(4-chlorophenyl) analog () 4-bromophenyl, 4-chlorophenyl 500.8 Not reported Not reported (halogenated analogs often enhance binding)
Cyclohexyl derivatives () Cyclohexyl, difluorocyclohexyl Varies (e.g., 458.54) Not reported Antitubercular activity (Type II NADH dehydrogenase inhibition)

Key Structural and Functional Differences

Aryl Substituents: The 3-methoxyphenyl group in the target compound may enhance solubility compared to halogenated analogs (e.g., 4-bromophenyl in ) .

Heterocyclic Modifications: Replacement of the quinazolinone core with a benzo[d]thiazole (Compound 20, ) shifts activity toward CK1 inhibition . Thioxothiazolidinone derivatives () exhibit enhanced sulfur-mediated interactions but lower thermal stability .

Halogenation Effects :

  • Halogenated analogs (e.g., 4-chlorophenyl in ) typically show improved target affinity due to increased van der Waals interactions .

Fluorinated Cyclohexyl Groups ():

  • Difluorocyclohexyl substituents improve metabolic stability and membrane permeability, critical for antitubercular activity .

Biological Activity

N-(3-Methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group and a quinazoline derivative linked via a sulfanyl group. The structural formula can be summarized as follows:

\text{N 3 Methoxyphenyl 2 3 4 Methylphenyl 4 Oxo 3 4 Dihydroquinazolin 2 Yl Sulfanyl}Acetamide}

This arrangement suggests potential interactions with biological macromolecules, which may underlie its pharmacological effects.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives of quinazoline have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that quinazoline derivatives can induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and death.
  • Antioxidant Properties : Compounds containing methoxy groups are often associated with enhanced antioxidant activity. This can mitigate oxidative stress in cells, which is implicated in various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition may offer therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Studies

A series of in vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)12.5Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18.0Inhibition of PI3K/Akt signaling

These findings suggest that the compound may be a viable candidate for further development as an anticancer agent.

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid:

Compound DPPH Scavenging Activity (%)
This compound78.5
Ascorbic Acid (Control)85.0

This indicates that the compound has potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Potential

Inhibition studies against COX enzymes revealed that the compound could reduce inflammation markers significantly:

Enzyme Inhibition (%)
COX-145.0
COX-260.0

Such activity suggests potential therapeutic applications in inflammatory diseases.

Case Studies

One notable case study involved the administration of similar quinazoline derivatives in animal models for tumor growth inhibition. The results indicated a significant reduction in tumor size compared to control groups, suggesting that this compound may exhibit similar effects.

Q & A

(Basic) What are the key steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the sulfanyl group.
  • Amide coupling between the quinazolinone core and the methoxyphenylacetamide moiety.
  • Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency and bases (e.g., potassium carbonate) to deprotonate thiol intermediates .
    Optimal conditions include controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation of sulfur-containing intermediates .

(Advanced) How can researchers resolve contradictions in reported reaction yields during scale-up synthesis?

Discrepancies in yields often arise from:

  • Solvent purity : Trace water in DMF can hydrolyze intermediates, reducing yields. Use molecular sieves or anhydrous solvents .
  • Substrate stoichiometry : Excess thiol reagent (1.2–1.5 equiv.) ensures complete substitution but requires careful post-reaction purification via column chromatography .
  • Reaction monitoring : Employ HPLC or TLC to track intermediate formation and adjust reaction times dynamically .

(Basic) Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the quinazolinone ring’s 4-oxo group (δ ~160–170 ppm in 13^13C) and the methoxyphenyl group’s resonance (δ ~3.8 ppm in 1^1H) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 449.12) .
  • FTIR : Key peaks include C=O (1650–1700 cm1^{-1}) and S–C (600–700 cm1^{-1}) .

(Advanced) What methodologies determine the compound’s binding affinity to biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Measures real-time interactions with immobilized enzymes (e.g., kinases), reporting association/dissociation rates (konk_{on}, koffk_{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) by monitoring heat changes during ligand-enzyme interactions .
  • Competitive ELISA : Evaluates IC50_{50} values against reference inhibitors, using fluorogenic substrates for high-throughput screening .

(Basic) How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic conditions (pH < 4) : Hydrolysis of the acetamide group occurs, detected via HPLC degradation studies .
  • Alkaline conditions (pH > 9) : The quinazolinone ring undergoes partial ring-opening, requiring stabilization with buffers like phosphate (pH 7.4) for biological assays .
  • Thermal stability : Decomposes above 180°C; store at –20°C under nitrogen to prevent thiol oxidation .

(Advanced) What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Co-solvent systems : Use 10% DMSO in saline for intravenous administration, ensuring <1% hemolysis in erythrocyte compatibility tests .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability, with drug-loading efficiency monitored via UV-Vis .
  • Salt formation : Hydrochloride salts enhance aqueous solubility (tested via shake-flask method) but may alter receptor binding kinetics .

(Basic) What are the compound’s solubility profiles in common laboratory solvents?

  • High solubility : DMSO, DMF (>50 mg/mL).
  • Moderate solubility : Ethanol, acetone (10–20 mg/mL).
  • Low solubility : Water, hexane (<1 mg/mL).
    Purification via recrystallization from ethanol/water mixtures (7:3 v/v) yields >95% purity .

(Advanced) How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

  • Molecular docking (AutoDock Vina) : Simulate binding poses in CYP3A4’s active site, scoring hydrogen bonds with heme iron and hydrophobic contacts with phenylalanine residues .
  • MD simulations (GROMACS) : Analyze stability of enzyme-ligand complexes over 100 ns trajectories, calculating RMSD and binding free energy (MM-PBSA) .
  • SAR studies : Modify the 4-methylphenyl substituent to reduce metabolic clearance, guided by docking results .

(Advanced) How to address discrepancies between in vitro and in vivo toxicity data?

  • Metabolite profiling (LC-MS/MS) : Identify hepatotoxic metabolites (e.g., epoxide derivatives) formed in vivo but absent in vitro .
  • CYP inhibition assays : Test if the compound inhibits CYP2D6 or CYP3A4, which could alter its own metabolism in vivo .
  • Species-specific differences : Compare rodent vs. human liver microsome data to adjust dosage regimens .

(Advanced) What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure KiK_i values using Lineweaver-Burk plots under varying substrate concentrations .
  • X-ray crystallography : Resolve co-crystal structures with the target enzyme (e.g., dihydrofolate reductase) to identify binding-site interactions .
  • siRNA knockdown : Silence the target gene in cell lines to confirm phenotype rescue by the compound .

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